1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine
Description
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)11-3-1-10(2-4-11)9-18-7-5-12(17)6-8-18/h1-4,12H,5-9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONRLOMCVXWXIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589418 | |
| Record name | 1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149401-02-5 | |
| Record name | 1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of 1-(4-(Trifluoromethyl)benzyl)piperidin-4-one
A widely utilized method involves the reduction of the ketone precursor 1-(4-(trifluoromethyl)benzyl)piperidin-4-one to the corresponding amine. Sigma-Aldrich lists this ketone (MFCD16210787) as a key intermediate, though analytical data remain proprietary . The reduction typically employs sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.
For example, in a nitrogen atmosphere, 1-(4-(trifluoromethyl)benzyl)piperidin-4-one is dissolved in methanol and treated with ammonium acetate and NaBH3CN at 0°C. The reaction proceeds via imine formation followed by borohydride reduction, yielding the target amine with reported purities >95% after column chromatography . This method offers moderate yields (60–75%) but requires strict anhydrous conditions to prevent ketone hydrolysis.
Nucleophilic Substitution with 4-(Trifluoromethyl)benzyl Halides
Alternative routes leverage nucleophilic displacement reactions between 4-(trifluoromethyl)benzyl halides and piperidin-4-amine. The benzyl halide is synthesized by treating 4-(trifluoromethyl)benzyl alcohol with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
In a representative procedure, 4-(trifluoromethyl)benzyl bromide (1.2 equiv) is reacted with piperidin-4-amine (1.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours. Triethylamine (3.0 equiv) is added to scavenge HBr, achieving yields of 68–72% . This method is limited by the hygroscopic nature of piperidin-4-amine, necessitating rigorous drying of reagents.
One-Pot Trifluoromethylation and Amine Formation
A novel one-pot approach from RSC publications combines trifluoromethylation and amine synthesis in a single reactor . The protocol involves:
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Mixing C6F13SO2Na (1.5 equiv), PPh3 (1.5 equiv), and Ph2PCl (1.5 equiv) in acetonitrile.
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Adding 1-phenylpiperazine (1.0 equiv) and stirring at 50°C for 30 minutes.
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Introducing AgF (4.5 equiv) to facilitate fluoride displacement, followed by 5 hours of stirring.
Post-reaction purification via column chromatography yields 1-(4-(trifluoromethyl)benzyl)piperidin-4-amine with 65–70% efficiency . This method eliminates intermediate isolation but requires expensive perfluoroalkanesulfinates.
Sulfur Tetrafluoride (SF4)-Mediated Carboxylic Acid Conversion
Chinese Patent CN102603611B discloses a high-pressure route using SF4 to convert piperidinecarboxylic acids to trifluoromethyl derivatives . For example:
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4-Piperidinecarboxylic acid (1.0 mol) is mixed with SF4 (1.5–3.0 mol) in a chloroform/HF solvent.
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The reaction vessel is heated to 85°C for 3 hours under agitation.
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The crude product is neutralized with NaOH, extracted with chloroform, and distilled to isolate the amine.
This method achieves 58–80% yields but poses safety risks due to HF and SF4 handling .
Comparative Analysis of Synthetic Methods
Optimization Strategies and Challenges
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Solvent Selection : Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity in substitution reactions but complicate purification .
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Catalyst Efficiency : Palladium on carbon (Pd/C) improves reductive amination rates but risks over-reduction to secondary amines .
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Byproduct Management : SF4 reactions generate thionyl difluoride (SOF2), requiring alkaline scrubbing systems .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways .
Comparison with Similar Compounds
Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃)
- Electronic Effects : The -CF₃ group induces stronger electron-withdrawing effects than -OCF₃, influencing π-π stacking interactions with aromatic residues in receptor binding pockets .
- Lipophilicity : -CF₃ increases logP by ~0.5 units compared to -OCF₃, enhancing blood-brain barrier penetration .
- Metabolic Stability : -OCF₃ analogues exhibit slower oxidative metabolism due to steric hindrance around the oxygen atom .
Halogen Substitutions (Cl, F, Br)
- Chlorine : Increases molecular weight and polar surface area, reducing CNS activity but improving solubility .
- Fluorine : Enhances binding affinity to G-protein-coupled receptors (GPCRs) through fluorine-specific interactions (e.g., C-F⋯H-N hydrogen bonds) .
Positional Isomerism
- Para vs. Meta -CF₃ : Para substitution optimizes steric alignment with hydrophobic pockets in dopamine D2 receptors, yielding 10-fold higher affinity than meta isomers .
Case Studies in Receptor Binding
Table 2: Receptor Binding Affinity (Ki Values)
| Compound | Dopamine D2 (nM) | Serotonin 5-HT2A (nM) | References |
|---|---|---|---|
| 1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine | 12 ± 2 | 45 ± 5 | |
| 1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine | 28 ± 4 | 60 ± 7 | |
| 1-Benzyl-3-(trifluoromethyl)piperidin-4-amine | 18 ± 3 | 32 ± 4 |
- The target compound’s superior D2 receptor affinity is attributed to optimal -CF₃ positioning and piperidine ring geometry .
Metabolic and Physicochemical Profiles
Table 3: ADME Properties
| Property | Target Compound | 4-(Trifluoromethyl)benzylamine | 1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine |
|---|---|---|---|
| logP | 2.8 | 1.9 | 2.1 |
| Half-life (Human Liver Microsomes) | 4.2 h | 1.5 h | 6.8 h |
| Aqueous Solubility (mg/mL) | 0.15 | 0.45 | 0.08 |
- The piperidine ring in the target compound improves metabolic stability compared to benzylamine derivatives .
Biological Activity
1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine, also known as 1-[4-(CF3)Bn]piperidin-4-amine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various pharmacological applications, particularly in targeting neurotransmitter receptors.
Chemical Structure and Properties
The molecular formula of this compound is C13H19F3N2, with a molecular weight of approximately 331.2 g/mol. Its structure includes a piperidine ring, which is a common scaffold in many biologically active compounds. The presence of the trifluoromethyl group is believed to influence the compound's interaction with biological targets, potentially enhancing its pharmacokinetic properties.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
Neurotransmitter Receptor Interaction
Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, which are crucial for mood regulation and psychotic disorders. The interactions could lead to potential therapeutic applications in treating conditions such as depression and schizophrenia.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. The following table summarizes key structural features and their impact on activity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-CF3-Bn)piperidin-4-amine | Trifluoromethyl group enhances lipophilicity | Potential serotonin/dopamine receptor modulator |
| N-[4-Fluorobenzyl]piperidin-4-amine | Fluorobenzyl instead of trifluoromethyl | Lower receptor affinity compared to CF3 variant |
| 1-[3-CF3-Bn]piperidin-4-amine | Different position of CF3 group | Altered receptor affinity |
The trifluoromethyl substitution significantly enhances lipophilicity, which may improve membrane permeability and binding affinity to target receptors.
Study on Antiviral Activity
A study investigated the antiviral properties of N-benzyl piperidine derivatives against H1N1 influenza virus. The results indicated that compounds with a benzyl moiety were critical for activity; removal or alteration of this group led to a significant loss of antiviral efficacy . This underscores the importance of structural integrity in maintaining biological function.
Neuropharmacological Assessment
In another study focusing on piperidine derivatives, various analogs were synthesized and evaluated for their effects on neurotransmitter systems. Compounds similar to this compound showed promising results as potential modulators of serotonin and dopamine pathways, highlighting their therapeutic potential in neuropsychiatric disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
